molecular formula C14H19NO3 B4536039 5-oxo-5-[(4-propylphenyl)amino]pentanoic acid

5-oxo-5-[(4-propylphenyl)amino]pentanoic acid

Cat. No. B4536039
M. Wt: 249.30 g/mol
InChI Key: ZEEKAMSOEINPKO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves intricate chemical reactions. For example, the synthesis of W(CO)5 complexes of 5-oxo-5-(2,5-dimethylazaferrocen-1′-yl)pentanoic acid is achieved through AlCl3-catalyzed Friedel–Crafts reaction, demonstrating the potential pathways for synthesizing complex organic compounds, including 5-oxo-5-[(4-propylphenyl)amino]pentanoic acid (Kowalski et al., 2009).

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various analytical techniques. For instance, the single-crystal X-ray structure analysis provides detailed information on the stabilization of molecules through intra- and intermolecular hydrogen bonds, which is essential for understanding the molecular structure of 5-oxo-5-[(4-propylphenyl)amino]pentanoic acid (Kowalski et al., 2009).

Chemical Reactions and Properties

The chemical reactivity and properties of compounds can be elucidated through experiments such as FTIR spectroelectrochemistry. For example, the study on W(CO)5 complexes highlights the significant W–CO absorption band shifts during redox transformations, indicating the compound's reactivity and providing insights into the chemical properties of 5-oxo-5-[(4-propylphenyl)amino]pentanoic acid (Kowalski et al., 2009).

Physical Properties Analysis

The physical properties such as thermal stability and absorption bands of similar compounds have been studied, with complexes showing sharp, intense absorption bands and thermal stability. These characteristics are crucial for understanding the physical properties of 5-oxo-5-[(4-propylphenyl)amino]pentanoic acid (Kowalski et al., 2009).

Chemical Properties Analysis

The chemical properties, including reactivity towards other compounds and stability under various conditions, can be inferred from studies on similar compounds. The cyclic voltammetry and FTIR spectroelectrochemistry analyses provide valuable data on the redox behavior and spectroscopic changes of compounds, relevant to understanding the chemical properties of 5-oxo-5-[(4-propylphenyl)amino]pentanoic acid (Kowalski et al., 2009).

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis and resolution of amino acids similar to 5-oxo-5-[(4-propylphenyl)amino]pentanoic acid have been studied, showcasing methods for preparing constituent amino acids in toxins, which could provide insights into synthesizing and resolving similar compounds (Shimohigashi, Lee, & Izumiya, 1976).
  • The creation of W(CO)5 complexes of closely related compounds demonstrates the potential for developing IR-detectable metal–carbonyl tracers, indicating applications in labeling and detecting specific functions in biological systems (Kowalski et al., 2009).

Pharmacological Effects

  • A study on R 68 070, a molecule combining thromboxane A2 synthetase inhibition with receptor blockade, shows significant in vivo pharmacological effects, suggesting that structurally similar compounds might also possess unique pharmacological properties beneficial for treating certain conditions (Clerck et al., 1989).

Biochemical Applications

  • Investigations into the synthesis of 5-amino-4-oxopentanoic acid (a precursor in the biosynthesis of biologically active porphyrins) offer a methodological framework that could be applicable for synthesizing and studying 5-oxo-5-[(4-propylphenyl)amino]pentanoic acid and its isotopomers (Shrestha‐Dawadi & Lugtenburg, 2003).

Chemical Stability and Reactivity

  • The modification of rabbit muscle pyruvate kinase by a related compound underscores the importance of understanding the reactivity of specific functional groups in biochemical pathways, which could inform the use of 5-oxo-5-[(4-propylphenyl)amino]pentanoic acid in similar contexts (Chalkley & Bloxham, 1976).

properties

IUPAC Name

5-oxo-5-(4-propylanilino)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-2-4-11-7-9-12(10-8-11)15-13(16)5-3-6-14(17)18/h7-10H,2-6H2,1H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEEKAMSOEINPKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)NC(=O)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Oxo-5-[(4-propylphenyl)amino]pentanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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